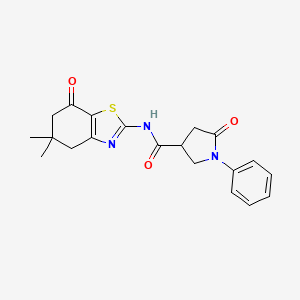![molecular formula C26H23N3O6 B5429202 N-[4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoyl]glycine](/img/structure/B5429202.png)
N-[4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoyl]glycine, commonly known as MABA-Gly, is a synthetic compound that has gained significant attention in the field of biochemistry and molecular biology. It is a small molecule that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
MABA-Gly acts as a competitive inhibitor of DPP-IV, which is an important enzyme involved in the regulation of glucose metabolism. It binds to the active site of DPP-IV and prevents the enzyme from cleaving incretin hormones, which are important regulators of insulin secretion.
Biochemical and Physiological Effects:
MABA-Gly has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells, which can improve glucose metabolism. MABA-Gly has also been shown to reduce inflammation and oxidative stress, which can have a positive impact on overall health.
Avantages Et Limitations Des Expériences En Laboratoire
MABA-Gly has a number of advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, MABA-Gly has some limitations in lab experiments. It is not a natural substrate for DPP-IV and may not accurately reflect the physiological effects of DPP-IV inhibition.
Orientations Futures
There are a number of future directions for the use of MABA-Gly in scientific research. One potential application is in the development of new inhibitors for DPP-IV, which can be used in the treatment of type 2 diabetes. MABA-Gly may also have potential applications in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. Additionally, MABA-Gly may be used in the development of new diagnostic tools for the detection of DPP-IV activity in biological samples.
Méthodes De Synthèse
MABA-Gly can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of MABA-Gly begins with the reaction of 4-aminobenzoyl glycine with 2-methoxybenzoyl chloride, followed by the reaction of the resulting compound with 3-phenylacryloyl chloride. The final product is obtained by the reaction of the intermediate with 4-aminobenzoyl chloride.
Applications De Recherche Scientifique
MABA-Gly has been extensively studied for its potential applications in scientific research. It is commonly used as a substrate for the enzymatic assay of dipeptidyl peptidase IV (DPP-IV), which is an important enzyme involved in the regulation of glucose metabolism. MABA-Gly is also used in the development of inhibitors for DPP-IV, which can be used in the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
2-[[4-[[(Z)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6/c1-35-22-10-6-5-9-20(22)25(33)29-21(15-17-7-3-2-4-8-17)26(34)28-19-13-11-18(12-14-19)24(32)27-16-23(30)31/h2-15H,16H2,1H3,(H,27,32)(H,28,34)(H,29,33)(H,30,31)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAPOADUFKMWTH-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5429138.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5429154.png)
![N-cyclopropyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5429161.png)
![2-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B5429163.png)

![1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine](/img/structure/B5429167.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B5429179.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5429184.png)
![N-(2,6-dichlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5429200.png)
![(3R*,3aR*,7aR*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5429204.png)
![N-[2-(methylamino)-2-oxoethyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5429217.png)
![9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5429218.png)